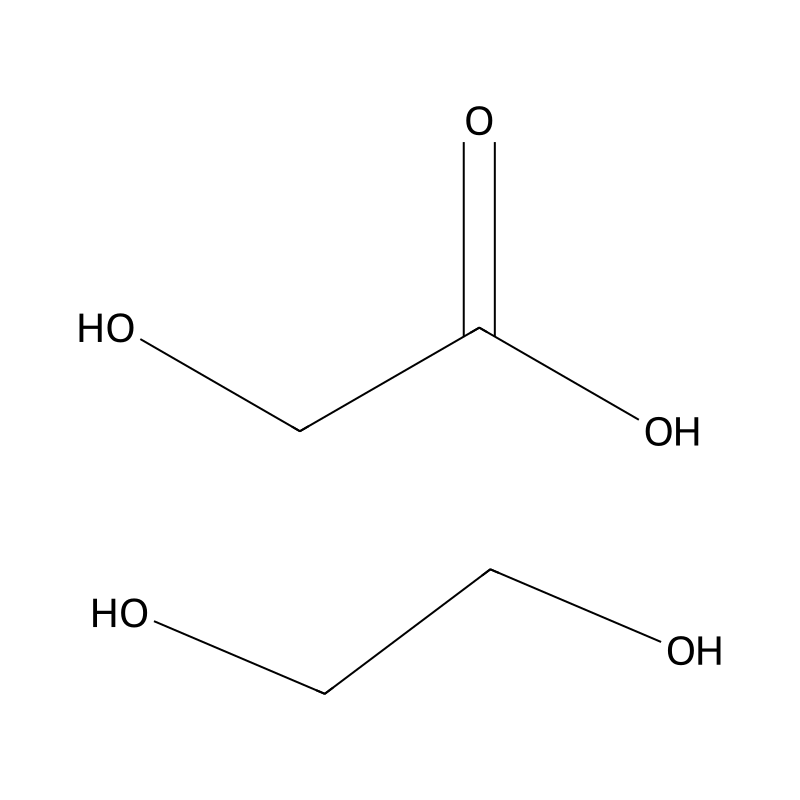

Ethane-1,2-diol;2-hydroxyacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Extracellular Corrosion Inhibition

Studies have explored PEG-Bis-CME's ability to inhibit extracellular corrosion. One study investigated its effectiveness on mild steel in a chloride solution and found that PEG-Bis-CME offered significant corrosion protection compared to the blank solution []. The mechanism behind this inhibition is thought to be the adsorption of PEG-Bis-CME molecules onto the metal surface, forming a protective layer that hinders the corrosion process [].

Fluorescence Technique for Polyol Detection

PEG-Bis-CME has been investigated as a potential tool for detecting polyols (molecules with multiple hydroxyl groups) in biological samples. A study explored its use in a fluorescence technique where PEG-Bis-CME is labeled with a fluorescent dye. When the labeled PEG-Bis-CME interacts with polyols, the fluorescence intensity changes, allowing for the detection of polyols in macroscopic samples []. This technique is still under development but holds promise for various research applications.

Ethane-1,2-diol, commonly known as ethylene glycol, is an organic compound with the molecular formula . It is classified as a vicinal diol due to the presence of two hydroxyl groups (-OH) on adjacent carbon atoms. Ethane-1,2-diol appears as a colorless, odorless, and viscous liquid with a sweet taste, although it is toxic in high concentrations. This compound is primarily produced through the hydration of ethylene oxide and serves various industrial purposes, including its well-known application as an antifreeze agent in automotive cooling systems and as a precursor in the manufacture of polyester fibers and resins .

The mechanism of action of PEB depends on the specific application. Here are two common examples:

- Drug delivery: PEB can be conjugated to drugs, improving their solubility and stability in circulation. The PEG chain can also act as a shielding agent, reducing the recognition and clearance of the drug by the immune system [].

- Bioconjugation: PEB can be used to link biomolecules (e.g., proteins, antibodies) to surfaces or other molecules. The carboxylic acid groups allow for controlled conjugation, while the PEG chain provides water solubility and reduces non-specific interactions [].

- Toxicity: Limited data is available on the specific toxicity of PEB. However, PEB derived from low molecular weight PEG is generally considered to have low inherent toxicity.

- Flammability: Likely non-flammable due to the high water content.

- Reactivity: Can react with strong acids or bases.

- Hydration Reaction: The primary method of production involves the reaction of ethylene oxide with water:

- Dehydration: Ethane-1,2-diol can dehydrate to form ethers or cyclic compounds. For example, when reacted with acetone, it can produce 1,3-dioxolane:

- Oxidation: It can be oxidized to form glycolic acid or oxalic acid under certain conditions .

Ethane-1,2-diol exhibits significant biological activity. It is metabolized in the liver to glycolic acid and subsequently to oxalic acid. This metabolic pathway can lead to toxicity if ingested in large amounts, resulting in metabolic acidosis and renal failure. Ethylene glycol's sweet taste makes it particularly dangerous as it can be ingested accidentally by children or pets. Its toxic effects are primarily due to the formation of these metabolites, which can cause severe damage to the kidneys and central nervous system .

The synthesis of ethane-1,2-diol can be achieved through several methods:

- Hydration of Ethylene Oxide: The most common industrial method involves the catalytic hydration of ethylene oxide using either acidic or neutral conditions:

- Acid-catalyzed hydration typically uses sulfuric acid at temperatures around 320–340 K.

- Neutral conditions may also be employed but yield lower selectivity.

- Formose Reaction: A newer method involves synthesizing ethane-1,2-diol through the formose reaction using formaldehyde and a mineral catalyst like Aerosil in a methanolic medium at an alkaline pH .

- Oxidative Carbonylation: This method utilizes carbon monoxide and methanol under specific conditions to produce ethylene glycol with high efficiency .

Ethane-1,2-diol has diverse applications across multiple industries:

- Antifreeze: Its low freezing point makes it an essential component in antifreeze formulations for vehicles.

- Polyester Production: It serves as a key raw material in producing polyester fibers and resins.

- Dehumidifiers: Used in some dehumidifying agents due to its hygroscopic nature.

- Pharmaceuticals: Acts as a solvent and preservative in various pharmaceutical formulations.

- Food Industry: Occasionally used as a food additive (E1520) for its sweetening properties .

Research has demonstrated that ethane-1,2-diol interacts with various biological systems. Studies show that its metabolites can influence enzyme activities related to glycolysis and gluconeogenesis. Furthermore, interaction studies indicate that it may affect the metabolism of other drugs due to its influence on cytochrome P450 enzymes. The compound's ability to form hydrogen bonds also facilitates interactions with proteins and nucleic acids, leading to potential alterations in biochemical pathways .

Several compounds share similarities with ethane-1,2-diol. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Propylene Glycol | Less toxic than ethylene glycol; used in food applications. | |

| Glycerol | Contains three hydroxyl groups; used as a moisturizer and sweetener. | |

| Diethylene Glycol | Intermediate in glycol production; higher molecular weight; less volatile. | |

| Triethylene Glycol | Used in hydraulic fluids; higher viscosity than ethylene glycol. | |

| Butylene Glycol | Used in cosmetics; less hygroscopic than ethylene glycol. |

Ethane-1,2-diol stands out due to its widespread industrial use and significant toxicological implications compared to these similar compounds .

Conventional Petrochemical Routes: Ethylene Oxide Hydrolysis

The hydrolysis of ethylene oxide represents the predominant industrial pathway for ethane-1,2-diol production, accounting for approximately 75-80% of global manufacturing capacity [1] [2]. This process fundamentally involves the nucleophilic ring-opening of ethylene oxide by water, yielding ethane-1,2-diol as the primary product according to the stoichiometric equation:

C₂H₄O + H₂O → HOCH₂CH₂OH

The reaction mechanism proceeds through the nucleophilic attack of water on the electrophilic carbon atoms of the strained three-membered oxirane ring [2]. Under neutral or acidic conditions, the process achieves optimal selectivity, with ethane-1,2-diol yields reaching 90% when employing a large excess of water [1]. The reaction can be catalyzed by acids, bases, or proceed under neutral conditions at elevated temperatures, with the highest yields typically observed at acidic or neutral pH [1] [2].

Process Configuration and Operating Parameters

Industrial implementation utilizes two primary reactor configurations: tubular reactors for thermal hydrolysis and stirred tank reactors for catalyzed processes [2]. The thermal hydrolysis process operates at temperatures between 80-120°C under pressures of 1-3 atmospheres, achieving ethane-1,2-diol conversions of 90-95% [2] [3]. The water-to-ethylene oxide molar ratio critically influences product distribution, with ratios of 5-20:1 favoring monoethylene glycol formation while minimizing higher glycol byproducts [2].

The major limitation of conventional hydrolysis lies in the formation of oligomeric byproducts, including diethylene glycol, triethylene glycol, and tetraethylene glycol [1] [2]. These compounds arise from the sequential reaction of ethane-1,2-diol with additional ethylene oxide molecules, necessitating energy-intensive separation processes [1]. The separation of these oligomers and water recovery represents a significant operational challenge, contributing substantially to the overall process economics [1].

Shell OMEGA Process Advancement

The Shell OMEGA (Only MEG Advantage) process represents a significant technological advancement in ethylene oxide conversion, achieving 99.5% selectivity for ethane-1,2-diol production [4] [5]. This two-stage catalytic process circumvents the direct hydrolysis route by first converting ethylene oxide with carbon dioxide to form ethylene carbonate, followed by base-catalyzed hydrolysis to generate ethane-1,2-diol [4] [6].

The OMEGA process chemistry involves two sequential reactions:

- C₂H₄O + CO₂ → C₃H₄O₃ (ethylene carbonate formation)

- C₃H₄O₃ + H₂O → HOCH₂CH₂OH + CO₂ (hydrolysis to ethane-1,2-diol)

This approach enables superior selectivity compared to conventional processes, with operators achieving conversion efficiencies exceeding 99% and producing up to 1.95 tonnes of ethane-1,2-diol per tonne of ethylene, compared to 1.53-1.70 tonnes for conventional processes [5]. The carbon dioxide generated in the hydrolysis step can be recycled to the first reactor, creating a closed-loop system that minimizes waste generation [4] [6].

Alternative Catalytic Approaches

Recent developments in ionic liquid and organic base catalysis have demonstrated enhanced efficiency for ethylene oxide hydration at reduced water-to-epoxide ratios [7]. Binary catalyst systems comprising ionic liquids and organic bases achieve ethane-1,2-diol yields of 88-94% with selectivities of 91-97% at water-to-ethylene oxide ratios as low as 1.5:1 [7]. Under carbon dioxide atmosphere, these systems demonstrate superior performance compared to nitrogen environments, with isotope labeling experiments confirming that carbon dioxide participates directly in the reaction mechanism through ethylene carbonate intermediate formation [7].

Sustainable Synthesis via Syngas-Derived Intermediates

The synthesis of ethane-1,2-diol from synthesis gas represents an important alternative route, particularly prevalent in regions with abundant coal resources [8] [9]. This approach offers strategic advantages in carbon resource utilization and provides reduced dependence on petroleum-derived feedstocks [10]. The syngas route typically proceeds through a two-step process involving carbon monoxide coupling to form oxalate intermediates, followed by catalytic hydrogenation to ethane-1,2-diol [8] [9].

Oxidative Double Carbonylation of Ethanol to Diethyl Oxalate

The oxidative double carbonylation of ethanol presents a novel sustainable approach for generating oxalate intermediates suitable for subsequent reduction to ethane-1,2-diol [11] [12] [13]. This methodology employs ethanol as a renewable feedstock, which can be sourced from biomass fermentation processes, thereby reducing the overall carbon footprint of ethane-1,2-diol production [11].

The reaction mechanism involves the sequential insertion of two carbon monoxide molecules into the ethanol carbon-hydrogen bond, facilitated by palladium catalysis in the presence of molecular oxygen and iodide promoters [13]. The overall transformation follows the stoichiometry:

2 C₂H₅OH + 2 CO + ½ O₂ → (COOC₂H₅)₂ + H₂O

Catalyst System Optimization

Palladium supported on activated carbon (Pd/C) demonstrates exceptional activity for this transformation when combined with tetrabutylammonium iodide (TBAI) as a promoter [13]. The heterogeneous nature of the Pd/C catalyst offers advantages in catalyst recovery and reuse, critical factors for industrial implementation [11] [12]. Optimization studies reveal that 10 mol% Pd/C loading provides optimal activity, achieving diethyl oxalate yields of 90% under specific reaction conditions [13].

The promotional effect of iodide additives proves essential for reaction progression, with TBAI demonstrating superior performance compared to sodium iodide or potassium iodide [13]. The "soft" binding nature of iodide, combined with its electron-rich and polarizable characteristics, enhances its nucleophilic properties relative to other halides [13]. The reaction mechanism involves initial iodide adsorption on palladium surfaces, followed by oxidative addition of ethanol to generate metal hydride species, subsequent double carbon monoxide insertion, and finally reductive elimination of diethyl oxalate [13].

Process Parameters and Performance

Optimal reaction conditions comprise temperature maintenance at 70°C, carbon monoxide/oxygen pressure ratio of 25:6 atmospheres, and reaction time of 8 hours [13]. Under these conditions, diethyl oxalate yields reach 90% with excellent substrate conversion [13]. Temperature optimization studies demonstrate that 70°C represents the optimal balance between reaction rate and selectivity, with higher temperatures providing minimal yield improvement [13].

Pressure effects significantly influence product formation, with carbon monoxide pressures below 25 atmospheres resulting in diminished oxalate yields [13]. The requirement for elevated pressure reflects the kinetic demands of the double carbonylation process and the need to maintain sufficient carbon monoxide concentration for the sequential insertion steps [13].

Catalytic Hydrogenation of Oxalate Esters

The reduction of oxalate esters to ethane-1,2-diol represents the critical second step in syngas-based production routes [14] [15] [16]. This transformation requires selective cleavage of carbon-oxygen bonds while preserving the carbon-carbon backbone, necessitating carefully designed catalyst systems capable of promoting ester hydrogenolysis under mild conditions [15].

Copper-Based Catalyst Systems

Copper-supported catalysts demonstrate exceptional performance for dimethyl oxalate hydrogenation, operating through synergistic interactions between metallic copper (Cu⁰) and oxidized copper (Cu⁺) sites [16]. The Cu⁰/Cu⁺ ratio critically influences catalytic activity, with optimal performance observed for catalysts exhibiting high surface Cu⁰/Cu⁺ ratios [16]. Copper supported on KIT-6 mesoporous silica, prepared via ammonia evaporation methodology, achieves dimethyl oxalate conversions of 85-92% with ethane-1,2-diol selectivities of 82-90% [16].

The mesoporous silica support provides high specific surface area and interconnected channel structure, facilitating copper species dispersion and enhancing mass transfer characteristics [16]. Ammonia evaporation temperature and copper loading significantly influence catalyst structure and hydrogenation performance, with both parameters affecting overall and intrinsic catalytic activity [16].

Alternative copper support systems include zirconia-modified silica (Cu/ZrO₂-SiO₂), which demonstrates enhanced copper dispersion and reduced copper particle size through strengthened metal-support interactions [17]. This system achieves dimethyl oxalate conversions of 93.3% with methyl glycolate selectivity of 88.2% under optimized conditions [17]. The addition of zirconia improves the Cu⁺/Cu⁰ ratio, contributing to enhanced catalytic activity and stability [17].

Ruthenium-Based Molecular Catalysts

Ruthenium complexes bearing specialized phosphine ligands represent an alternative approach for oxalate ester hydrogenation, offering high activity under mild conditions [15] [18]. In situ catalyst preparation from ruthenium(III) acetylacetonate (Ru(acac)₃) with facially coordinating tridentate phosphine ligands enables full and selective dimethyl oxalate conversion at substrate-to-catalyst ratios of 500:1 [15].

The catalyst system [CH₃C(CH₂PPh₂)₃]Ru demonstrates exceptional performance, achieving complete dimethyl oxalate conversion with high ethane-1,2-diol selectivity in 16 hours at 80-100 bar hydrogen pressure and 120°C [15]. This catalyst exhibits superior activity compared to previously reported homogeneous systems capable of oxalate-to-ethane-1,2-diol conversion [15].

The hydrogenation mechanism proceeds through sequential reduction steps, with dimethyl oxalate first converting to methyl glycolate, followed by further reduction to ethane-1,2-diol [15]. The formation of active ruthenium species likely involves reduction of the acetylacetonate ligands under reaction conditions, generating coordinatively unsaturated sites capable of hydrogen activation and substrate binding [15].

Advanced Catalyst Design Strategies

Recent developments in amino-functionalized ruthenium catalysts demonstrate enhanced selectivity through coordination-assisted strategies [14]. Ruthenium supported on amino-modified MCM-41 (Ru/NH₂-MCM-41) achieves methyl glycolate selectivity approaching 100% at 343 K and ethane-1,2-diol selectivity exceeding 90% at 433 K [14]. The amino groups facilitate ruthenium anchoring and create stable electron-rich active sites, promoting selective carbon-oxygen bond activation and hydrogenation [14].

Bis(aminophosphine)-ruthenium complexes exhibit remarkable substrate selectivity through nonbonding interactions mediated by CH₂ linkages in the ligand framework [18]. The complex (o-PPh₂C₆H₄CH₂NH₂)(o-PPh₂C₆H₄NH₂)RuCl₂ demonstrates efficient activity for both dimethyl oxalate and methyl benzoate hydrogenation, while analogous complexes lacking the CH₂ linkage show distinct substrate preferences [18].

Electrocatalytic and Thermocatalytic Cascade Systems

Electrocatalytic approaches for ethane-1,2-diol synthesis represent emerging technologies offering potential advantages in process intensification, renewable energy integration, and reduced carbon emissions [19] [20] [21]. These systems operate under ambient conditions using renewable electricity, providing pathways for sustainable chemical production that circumvent traditional thermochemical processes [19] [21].

Electrosynthesis from Biomass-Derived Feedstocks

The electrochemical conversion of biomass glycerol to ethane-1,2-diol demonstrates a promising avenue for sustainable production using renewable feedstocks [22] [20]. This process involves glycerol electrooxidation at the anode to generate glycolaldehyde, followed by electroreduction at the cathode to produce ethane-1,2-diol [22] [20]. The paired electrolysis approach maximizes atom economy while utilizing biomass-derived starting materials [20].

Metallic copper catalysts enable glycolaldehyde-to-ethane-1,2-diol conversion with exceptional Faradaic efficiency of approximately 80% [20]. Experimental and theoretical investigations reveal that metallic copper facilitates carbon-oxygen double bond activation, promoting glycolaldehyde hydrogenation to ethane-1,2-diol [20]. Zero-gap electrolyzer configurations demonstrate ethane-1,2-diol production rates of 1.32 mmol cm⁻² h⁻¹ under 3.48 V cell voltage [20].

Carbon intensity assessments indicate that electrochemical glycerol conversion could reduce carbon dioxide emissions by over 80 million tons annually compared to conventional fossil fuel routes [20]. This substantial environmental benefit, combined with the utilization of biomass waste streams, positions glycerol electrolysis as a compelling sustainable alternative [20].

Methanol-Based Electrocatalytic Systems

Paired electrocatalytic approaches using methanol as feedstock offer another route for ethane-1,2-diol electrosynthesis [19] [21]. The process involves methanol partial oxidation to formaldehyde at platinum anodes, coupled with formaldehyde reduction to ethane-1,2-diol at carbon-based cathodes [19] [21]. This strategy achieves formaldehyde-to-ethane-1,2-diol conversion with 92% Faradaic efficiency, while methanol oxidation proceeds with 75% Faradaic efficiency [19] [21].

Membrane electrode assembly configurations enable single-electrolyzer operation at current densities of 100 mA cm⁻² with full cell voltages of 3.2 V [19] [21]. The system demonstrates 60% reduction in energy consumption compared to conventional processes [19]. Operando mass spectrometry and isotopic labeling studies reveal that CH₂OH intermediate desorption represents the rate-determining step controlling selectivity toward ethane-1,2-diol formation [19] [21].

Electro-Acidic Catalytic Cascade Systems

Advanced cascade strategies combine electrocatalytic and acid-catalytic steps for efficient conversion of ethane-1,2-diol derivatives to higher-value products [23] [24]. Cerium oxide-modified palladium catalysts (CeO₂-e-Pd/CP) demonstrate exceptional performance for the electrocatalytic oxidation of ethane-1,2-diol to glycolaldehyde, followed by acid-catalyzed condensation to form 1,4-dioxane-2,5-diol with 83.6% Faradaic efficiency [23] [24].

The cerium oxide modification alters palladium electronic structure, inducing d-band center downshift that favors rapid glycolaldehyde desorption from catalyst surfaces [23] [24]. This electronic modification prevents overoxidation to carboxylic acids while facilitating subsequent carbon-oxygen coupling reactions [23]. The cascade mechanism enables conversion of simple diol molecules to complex heterocyclic products through controlled intermediate management [24].

Density functional theory calculations confirm that the cerium oxide-palladium interface provides optimal balance between glycolaldehyde formation and desorption kinetics [23]. The fast desorption of aldehyde intermediates into acidic electrolytes enables efficient heterocyclization through carbon-oxygen coupling while maintaining high selectivity [23] [24].

Thermocatalytic Cascade Development

Thermocatalytic cascade systems employing sequential catalytic transformations offer alternative approaches for ethane-1,2-diol synthesis and derivatization [25] [26]. These systems utilize combinations of organometallic and organocatalytic processes to achieve multi-step transformations in single reaction vessels [25] [26].

Multifunctional catalyst systems based on iridium complexes bearing thiazole or triazole rings enable alcohol-to-diol transformations through transfer dehydrogenation, benzoin condensation, and transfer hydrogenation sequences [26]. These organo-organometallic complexes achieve up to 78% conversion in alcohol dehydrogenation steps when employing acetone as hydrogen acceptor under strictly inert conditions [26].

Molecular Interactions: Hydrogen Bonding and Association Effects

The molecular interactions within the ethane-1,2-diol;2-hydroxyacetic acid system are dominated by extensive hydrogen bonding networks that significantly influence the compound's physicochemical properties. Ethane-1,2-diol exhibits a complex conformational landscape characterized by both intramolecular and intermolecular hydrogen bonding interactions [1] [2].

Conformational Analysis and Intramolecular Interactions

Ethane-1,2-diol exists in multiple conformational states, with the gauche conformation being predominant in the liquid phase, accounting for approximately 80% of molecules at room temperature [3]. This conformational preference is attributed to the formation of intramolecular hydrogen bonds between the hydroxyl groups, which stabilize the structure despite the associated ring strain. The intramolecular hydrogen bond distance is approximately 2.80 Å, representing a five-membered ring structure that provides a net stabilization of approximately 1 kcal/mol [4].

The molecular dynamics simulations reveal that the gauche conformation facilitates intramolecular hydrogen bonding, while the trans conformation, comprising roughly 20% of the liquid-phase population, favors intermolecular associations [3]. This conformational flexibility plays a crucial role in determining the liquid structure and physical properties of the compound.

Intermolecular Association Networks

The liquid structure of ethane-1,2-diol is characterized by an extended hydrogen-bonded network where each molecule participates in an average of 3.84 hydrogen bonds with neighboring molecules [2]. X-ray diffraction studies demonstrate that the oxygen-oxygen radial distribution functions show intense correlations, indicating strong intermolecular hydrogen bonding interactions. The hydrogen bonds exhibit nearly linear geometry with O-H···O angles approaching 180°, optimizing the electrostatic interactions [3].

Energy decomposition analysis reveals that both electrostatic and polarization interactions contribute predominantly to the stability of ethane-1,2-diol clusters [5]. The presence of water molecules significantly perturbs the ethylene glycol-ethylene glycol hydrogen bonding network, with ethylene glycol-water interactions being energetically favored over glycol-glycol interactions [5].

Glycolic Acid Molecular Interactions

2-hydroxyacetic acid (glycolic acid) demonstrates distinctive hydrogen bonding characteristics due to its dual functionality, possessing both carboxylic and alcoholic hydroxyl groups [6]. The most stable conformer exhibits an intramolecular hydrogen bond between the carboxylic carbonyl oxygen and the alcoholic hydroxyl group [7]. This interaction stabilizes the SSC conformer, which represents approximately 95% of the gas-phase population.

The binding energy of the glycolic acid-water dimer has been determined through theoretical calculations to be 8.51 ± 0.31 kcal/mol [6]. This strong association results from the formation of multiple hydrogen bonds, with the water molecule acting as both donor and acceptor in a cooperative hydrogen bonding arrangement.

| Parameter | Value | Conditions/Notes |

|---|---|---|

| Intermolecular H-bonds per molecule (EG) | 3.84 | Liquid phase, ambient conditions |

| Average coordination number (EG) | 3.84 | From X-ray diffraction studies |

| Intramolecular H-bond distance (Å) | 2.80 | O···O distance for intramolecular bond |

| Binding energy (GA-water dimer, kcal/mol) | 8.51 ± 0.31 | From theoretical calculations with 9HFCA reference |

| O-H···O angle (degrees) | ~180 | Nearly linear hydrogen bonds |

| Gauche conformation population (%) | 80 | Liquid ethylene glycol at room temperature |

| Trans conformation population (%) | 20 | Liquid ethylene glycol at room temperature |

Phase Transition Characteristics: Freezing Point Depression in Aqueous Solutions

The freezing point depression behavior of ethane-1,2-diol in aqueous solutions represents a classic example of colligative properties, where the magnitude of depression depends solely on the concentration of solute particles rather than their chemical identity [8] [9]. This phenomenon has profound practical implications for antifreeze applications and cryopreservation technologies.

Thermodynamic Basis of Freezing Point Depression

The freezing point depression follows the fundamental relationship ΔTf = Kf × m, where Kf represents the cryoscopic constant for water (1.86 °C/m) and m denotes the molality of the solution [10]. For ethane-1,2-diol solutions, this relationship holds accurately for concentrations up to approximately 30% by weight, beyond which deviations from ideal behavior become significant due to intermolecular interactions [11].

Pure ethane-1,2-diol exhibits a freezing point of -12.9 °C, but when combined with water, the mixture can remain liquid at temperatures as low as -45 °C at 60% ethylene glycol concentration [12]. This dramatic depression results from the disruption of water's crystal structure by the glycol molecules, which interfere with ice nucleation and growth processes [13].

Concentration-Dependent Phase Behavior

Systematic studies reveal a non-linear relationship between ethylene glycol concentration and freezing point depression [14]. At low concentrations (≤10 wt%), the behavior closely follows ideal solution theory, with each mole of ethylene glycol lowering the freezing point by 1.86 °C per kilogram of water. However, at higher concentrations, the depression becomes more pronounced than predicted by simple colligative theory due to preferential solvation effects and the formation of glycol-water complexes [15].

The critical cooling rates for vitrification decrease significantly with increasing ethylene glycol concentration, from 569 K/min for pure water to substantially lower values for concentrated solutions [16]. This behavior is attributed to the increased viscosity and altered nucleation kinetics in glycol-rich solutions.

Ice Formation Kinetics and Nucleation

Detailed calorimetric studies demonstrate that ice crystallization in ethylene glycol solutions exhibits complex nucleation behavior [16]. At moderate cooling rates (≤40 °C/min), single-stage nucleation occurs, while rapid cooling (≥80 °C/min) can induce two-stage nucleation processes. The first stage corresponds to heterogeneous nucleation, followed by homogeneous nucleation at approximately 20-30 °C lower temperatures.

The eutectic composition occurs at approximately 60% ethylene glycol by weight, with a eutectic temperature of -48.6 °C [16]. However, this eutectic is rarely observed experimentally due to ethylene glycol's particular resistance to eutectic freezing, indicating strong hydrogen bonding interactions that inhibit phase separation.

| EG Concentration (wt%) | Freezing Point (°C) | Freezing Point (K) |

|---|---|---|

| 0 | 0.0 | 273.15 |

| 10 | -3.9 | 269.25 |

| 20 | -8.8 | 264.35 |

| 30 | -15.0 | 258.15 |

| 40 | -23.6 | 249.55 |

| 50 | -35.7 | 237.45 |

| 60 | -45.0 | 228.15 |

Thermal Stability and Autoignition Kinetics

The thermal stability of ethane-1,2-diol and 2-hydroxyacetic acid represents a critical parameter for understanding their behavior under elevated temperature conditions. Both compounds exhibit distinct decomposition pathways and autoignition characteristics that are influenced by temperature, pressure, and atmospheric composition [17] [18].

Thermal Decomposition Mechanisms

Ethane-1,2-diol undergoes unimolecular decomposition through multiple pathways, with water elimination reactions exhibiting the lowest activation barriers [17]. Theoretical studies using quantum chemical methods reveal that the primary decomposition channel involves H₂O elimination with an activation energy of 66.6 kcal/mol, forming vinyl alcohol or acetaldehyde as primary products [17].

The rate constants for thermal decomposition follow Arrhenius behavior over the temperature range 500-2000 K. For the water elimination pathway producing vinyl alcohol, the expression is k = 7.63 × 10⁴⁷T⁻¹⁰·³⁸exp(-42262/T) s⁻¹ [17]. Alternative decomposition routes include direct C-C bond dissociation with a higher barrier of approximately 87.0 kcal/mol, becoming dominant only at very high temperatures.

At low temperatures (≤700 K), water elimination predominates, while at high temperatures, direct bond cleavage reactions become increasingly important [17]. The decomposition products include formaldehyde, methanol, carbon monoxide, and hydrogen, with the specific distribution depending on reaction conditions and catalytic influences [19].

Autoignition Temperature Characteristics

The autoignition temperature of pure ethane-1,2-diol varies significantly with test conditions, ranging from 510 °C to 675 °C depending on surface material, contact time, and fuel-air stoichiometry [20]. These variations reflect the complex interplay between gas-phase reactions and heterogeneous catalytic processes on hot surfaces.

For 50% ethylene glycol-water mixtures, commonly used in automotive applications, autoignition temperatures range from 413 °C to 649 °C [20]. The presence of water generally increases autoignition temperatures due to heat absorption during vaporization and dilution effects on the combustible mixture.

Surface catalytic effects play a crucial role in autoignition behavior. Nickel surfaces promote autoignition at the highest temperatures, while stainless steel surfaces facilitate ignition at lower temperatures, with titanium surfaces showing intermediate behavior [21]. These differences arise from varying catalytic activities for fuel decomposition and radical formation reactions.

Glycolic Acid Thermal Properties

2-hydroxyacetic acid exhibits a melting point of 75-80 °C and a boiling point of 112 °C, though decomposition occurs simultaneously with boiling [22]. The compound shows good thermal stability under normal storage conditions but begins to decompose at approximately 200 °C with the emission of irritating vapors [22].

The thermal decomposition of glycolic acid proceeds through dehydration and decarboxylation pathways, producing formaldehyde, carbon monoxide, and water as primary decomposition products [22]. The relatively low decomposition temperature necessitates careful temperature control during processing and storage operations.

| Parameter | Value | Reference/Notes |

|---|---|---|

| Pure EG autoignition temperature (°C) | 510-675 | Range from various test conditions |

| 50% EG/water autoignition temperature (°C) | 413-649 | Aqueous mixture range |

| Thermal decomposition onset (°C) | 200 | General thermal breakdown initiation |

| H₂O elimination barrier (kcal/mol) | 66.6 | Theoretical calculation for H₂O elimination |

| C-C bond dissociation barrier (kcal/mol) | 87.0 | Direct bond cleavage reaction |

| Rate constant (500-2000 K, s⁻¹) | 7.63×10⁴⁷T⁻¹⁰·³⁸exp(-42262/T) | Arrhenius expression for decomposition |

| Glycolic acid melting point (°C) | 75-80 | Pure glycolic acid |

| Glycolic acid boiling point (°C) | 112 | Pure glycolic acid with decomposition |

Solubility Profiles in Polar and Nonpolar Solvent Systems

The solubility characteristics of ethane-1,2-diol and 2-hydroxyacetic acid in various solvent systems reflect their polar nature and hydrogen bonding capabilities. These compounds exhibit markedly different solubility behavior in polar versus nonpolar solvents, consistent with the principle that "like dissolves like" [23] [24].

Polar Solvent Interactions

Ethane-1,2-diol demonstrates complete miscibility with water in all proportions, making it an ideal component for aqueous antifreeze formulations [25]. This unlimited solubility results from the formation of extensive hydrogen bonding networks between glycol hydroxyl groups and water molecules, with cooperative effects enhancing the overall association [26].

In alcoholic solvents such as methanol and ethanol, ethane-1,2-diol shows high solubility due to similar hydrogen bonding capabilities and comparable polarity indices [23]. The mutual solubility in these systems facilitates the formation of homogeneous solutions suitable for various industrial applications.

Acetone and other polar aprotic solvents also readily dissolve ethane-1,2-diol, though the solubility mechanisms differ from protic solvents. In these systems, dipole-dipole interactions and weak hydrogen bonding with the carbonyl oxygen contribute to solvation [22].

Nonpolar Solvent Limitations

The solubility of ethane-1,2-diol in nonpolar solvents decreases dramatically as solvent polarity decreases. In chloroform, a moderately polar solvent, ethane-1,2-diol solubility reaches approximately 19.9%, while benzene dissolves only 3.9% of the glycol [23]. This pattern reflects the inability of nonpolar solvents to compete effectively with intramolecular and intermolecular hydrogen bonding in ethane-1,2-diol.

Aliphatic hydrocarbons such as n-hexane and cyclohexane show negligible solubility for ethane-1,2-diol (less than 1%), while carbon tetrachloride demonstrates essentially zero solubility [23]. These results confirm the dominant role of hydrogen bonding in determining solubility behavior for this compound.

The solubility order for ethane-1,2-diol follows the sequence: CHCl₃ > C₆H₆ > C₂H₄Cl₂ > CCl₄ ≈ C₆H₁₂ ≈ n-hexane, directly correlating with solvent polarity and hydrogen bonding capability [23].

Glycolic Acid Solubility Characteristics

2-hydroxyacetic acid exhibits high water solubility (greater than 500 mg/mL), reflecting its ionic character at physiological pH and strong hydrogen bonding capability [22]. The compound readily dissolves in methanol, ethanol, acetone, acetic acid, and diethyl ether, indicating good compatibility with both protic and aprotic polar solvents [22].

In contrast to polar solvents, glycolic acid shows limited solubility in hydrocarbon solvents, being almost insoluble in nonpolar media [22]. This behavior parallels that of ethane-1,2-diol but is more pronounced due to the additional polarity contributed by the carboxylic acid group.

The pH-dependent solubility of glycolic acid represents an important consideration, as the compound exists primarily as the glycolate anion in neutral and basic solutions, significantly enhancing water solubility through ionic interactions [27].

Practical Implications for Solvent Selection

The systematic solubility data provide guidance for solvent selection in various applications. For metal extraction processes, cyclohexane emerges as the optimal diluent due to its minimal mutual solubility with ethylene glycol while maintaining phase separation [23]. Conversely, applications requiring homogeneous solutions benefit from polar solvent systems that promote complete miscibility.

Environmental considerations favor the use of non-chlorinated solvents such as cyclohexane or n-hexane for applications where phase separation is desired, avoiding the toxicity and environmental persistence associated with chlorinated solvents [23].

| Solvent | EG Solubility | Polarity Index | GA Solubility |

|---|---|---|---|

| Water | Miscible | 10.2 | High (>500 mg/mL) |

| Methanol | High | 5.1 | High |

| Ethanol | High | 4.3 | High |

| Acetone | High | 5.1 | High |

| Chloroform | High (19.9%) | 4.1 | Moderate |

| Benzene | Moderate (3.9%) | 2.7 | Low |

| Dichloroethane | Moderate (9.9%) | 3.5 | Low |

| n-Hexane | Very low (<1%) | 0.1 | Very low |

| Cyclohexane | Very low (<1%) | 0.2 | Very low |

| Carbon tetrachloride | Negligible (0%) | 1.6 | Negligible |

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive